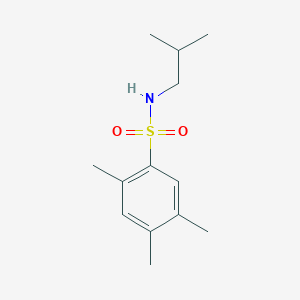
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPBS is a white crystalline powder that is soluble in water and organic solvents. In
Mechanism of Action
The exact mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide for cancer treatment. Another area of interest is its potential use in the treatment of bacterial infections. Studies are needed to determine the effectiveness of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide against various bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide and its potential applications in other disease areas.
Synthesis Methods
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Scientific Research Applications
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antitumor properties. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
properties
Product Name |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H22ClNO3S |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-10-20-14-9-8-12(16)11-15(14)21(18,19)17-13-6-4-3-5-7-13/h8-9,11,13,17H,2-7,10H2,1H3 |
InChI Key |
AETPPRYQJNRJKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

